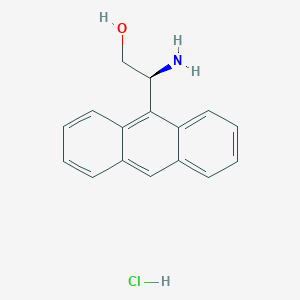

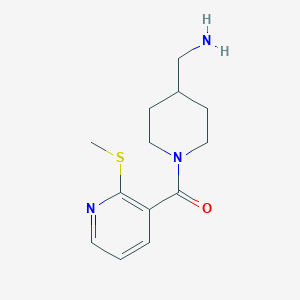

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anthracene-based compounds are suitable for constructing efficient blue-emitting materials . They are often used in the creation of highly efficient non-doped deep-blue fluorescent OLEDs .

Synthesis Analysis

Anthracene-based compounds can be synthesized using Suzuki coupling reactions . The chemical structures of the side groups have a significant influence on the thermal, photophysical, and electroluminescence properties .Molecular Structure Analysis

Anthracene-based compounds contain multiple bonds, aromatic bonds, and six-membered rings . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Chemical Reactions Analysis

The chemical reactions of anthracene-based compounds are influenced by the chemical structures of the side groups . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Physical And Chemical Properties Analysis

Anthracene-based compounds have a molecular weight of 222.28 . They have multiple bonds, aromatic bonds, and six-membered rings .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are known for their use in constructing efficient blue-emitting materials for OLEDs. The specific structure of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride could potentially be utilized in the development of new OLED materials with improved performance and stability .

Fluorescence Probes

Due to their fluorescent properties, anthracene moieties can serve as probes in various biological and chemical sensing applications. The compound’s ability to emit light upon excitation makes it valuable for imaging and diagnostic purposes .

Electrochromic Materials

Anthracene-based compounds have applications in electrochromic devices, which change color in response to electric voltage. Such materials are useful for smart windows, displays, and low-energy consumption screens .

Dye-Sensitized Solar Cells

Functionalized anthracenes have been utilized in dye-sensitized solar cells (DSSCs) due to their ability to absorb light and convert it into electrical energy. The compound may contribute to the development of more efficient DSSCs .

Supercapacitors

Although not traditionally used due to their high energy gap, functionalized anthracenes, including possibly (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride , could be explored as components in supercapacitor devices for energy storage .

Aggregation-Induced Emission (AIE)

Anthracene derivatives can exhibit AIE properties, which are valuable for biological applications such as bioimaging and therapeutics. The compound’s structure may allow it to be used in AIE-related research .

Mécanisme D'action

The mechanism of action of anthracene-based compounds is related to their structure. The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .

Propriétés

IUPAC Name |

(2S)-2-amino-2-anthracen-9-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-XFULWGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)

![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)